molecular formula C22H24N6O2 B12155816 N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12155816
M. Wt: 404.5 g/mol
InChI Key: AOMQPTIGIYOIBN-UHFFFAOYSA-N
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Description

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a benzimidazole core linked via a pentyl chain to a benzotriazinone-acetamide moiety. The compound’s extended alkyl chain may enhance membrane permeability or modulate steric interactions in biological systems.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C22H24N6O2/c1-27-19-12-7-6-11-18(19)24-20(27)13-3-2-8-14-23-21(29)15-28-22(30)16-9-4-5-10-17(16)25-26-28/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,29)

InChI Key

AOMQPTIGIYOIBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzotriazinyl intermediates. These intermediates are then linked through a pentyl chain using appropriate coupling reagents and conditions. Common reagents used in these steps include:

    Benzimidazole synthesis: Involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Benzotriazinyl synthesis: Typically involves the cyclization of hydrazine derivatives with carboxylic acids or esters.

    Coupling reaction: Utilizes reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and benzotriazinyl rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the functional groups, particularly the carbonyl group in the benzotriazinyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C23H26N6O2 (inferred) ~442.5 Benzimidazole, pentyl linker, benzotriazinone Hypothesized therapeutic applications -
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (Y040-2908) C15H10ClFN4O2 332.72 Chloro-fluorophenyl, benzotriazinone Screening compound (unpublished)
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide (Y040-8680) C15H13N5O2 295.3 Pyridinylmethyl, benzotriazinone Screening compound (unpublished)
Azinphos-methyl C10H12N3O3PS2 317.33 Phosphorodithioate ester, benzotriazinone Insecticide (acetylcholinesterase inhibitor)

Key Observations :

  • Azinphos-methyl, a benzotriazinone-containing organophosphate, diverges functionally as a neurotoxic insecticide, highlighting how substituents dictate application (ester vs. acetamide linkage) .

Biological Activity

Overview of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

This compound belongs to a class of molecules that often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific structural components of this compound suggest potential interactions with various biological targets.

Structural Characteristics

  • Benzimidazole moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
  • Benzotriazine derivative : Compounds in this category have been studied for their ability to inhibit certain enzymes and exhibit cytotoxic effects.

Antimicrobial Activity

Compounds containing benzimidazole and benzotriazine structures have demonstrated significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting essential enzymes.

Anticancer Properties

Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. They often act by:

  • Inhibiting DNA synthesis
  • Inducing cell cycle arrest
  • Modulating apoptotic pathways

Enzyme Inhibition

The benzotriazine portion of the compound may interact with various enzymes, potentially acting as an inhibitor. For example:

  • Topoisomerase inhibitors : These are crucial in cancer therapy as they interfere with DNA replication.
  • Kinase inhibitors : These can modulate signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study on benzimidazole derivatives showed that compounds with similar structures exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Anticancer Activity

In vitro studies on a series of benzotriazine derivatives revealed that they could significantly reduce cell viability in various cancer cell lines (e.g., breast and lung cancer). The compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

CompoundActivity TypeTargeted Cell LineIC50 (µM)
Compound AAntimicrobialE. coli12
Compound BAnticancerMCF-75
Compound CEnzyme InhibitorTopoisomerase I0.8

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